molecular formula C27H26N4O3 B11344946 N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide

N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide

Cat. No.: B11344946
M. Wt: 454.5 g/mol
InChI Key: NJWPADCEFRLWNA-UHFFFAOYSA-N
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Description

N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization One common method involves the condensation of 2,6-dimethylaniline with a suitable diketone to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.

    Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoxaline derivatives.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Similar in structure but with different substituents on the aromatic ring.

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Another related compound with a different substitution pattern.

Uniqueness

N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups and the presence of the quinoxaline core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

N-[2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]phenyl]propanamide

InChI

InChI=1S/C27H26N4O3/c1-4-23(32)28-20-13-6-5-12-19(20)26-27(34)31(22-15-8-7-14-21(22)29-26)16-24(33)30-25-17(2)10-9-11-18(25)3/h5-15H,4,16H2,1-3H3,(H,28,32)(H,30,33)

InChI Key

NJWPADCEFRLWNA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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